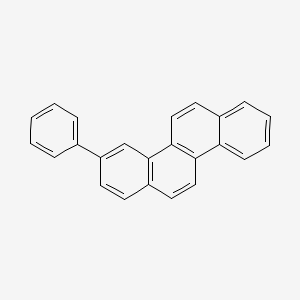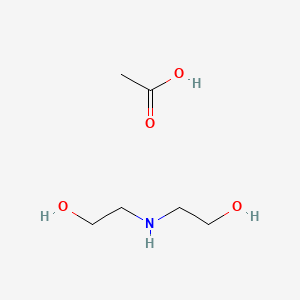
Diethanolamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine acetate is an organic compound that combines diethanolamine and acetic acid. Diethanolamine is a secondary amine and a diol, making it polyfunctional. It is commonly used in various industrial applications due to its surfactant and corrosion-inhibiting properties .
Métodos De Preparación
Diethanolamine acetate can be synthesized through the reaction of diethanolamine with acetic acid. The reaction typically involves mixing diethanolamine with acetic acid in a suitable solvent and allowing the reaction to proceed at room temperature. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Diethanolamine acetate undergoes several types of chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine oxide.
Substitution: It can react with alkyl halides to form N-alkyl diethanolamines.
Condensation: Diethanolamine can react with carboxylic acids to form amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, alkyl halides for substitution reactions, and carboxylic acids for condensation reactions. The major products formed from these reactions include diethanolamine oxide, N-alkyl diethanolamines, and amides .
Aplicaciones Científicas De Investigación
Diethanolamine acetate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of diethanolamine acetate involves its interaction with various molecular targets and pathways. Diethanolamine acts as a weak base and can form hydrogen bonds with other molecules. It can also interact with cell membranes, leading to changes in membrane permeability and function .
Comparación Con Compuestos Similares
Diethanolamine acetate can be compared with other similar compounds such as:
Monoethanolamine: A primary amine and alcohol, used in similar applications but with different reactivity.
Triethanolamine: A tertiary amine and triol, used as a surfactant and emulsifier in cosmetics and pharmaceuticals.
N-methylethanolamine: A secondary amine and alcohol, used in the synthesis of various organic compounds.
This compound is unique due to its combination of secondary amine and diol functionalities, which provide it with distinct chemical and physical properties .
Propiedades
Número CAS |
23251-72-1 |
|---|---|
Fórmula molecular |
C4H11NO2.C2H4O2 C6H15NO4 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H4O2/c6-3-1-5-2-4-7;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4) |
Clave InChI |
IDOGARCPIAAWMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CO)NCCO |
Descripción física |
Liquid |
Números CAS relacionados |
71608-38-3 111-42-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


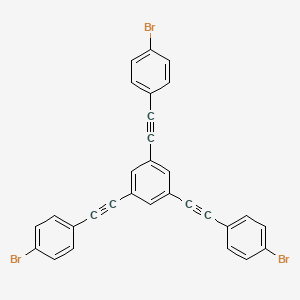
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
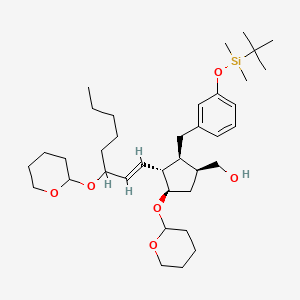
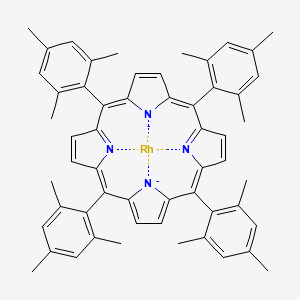
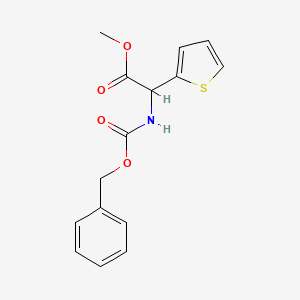
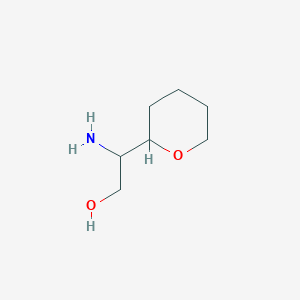
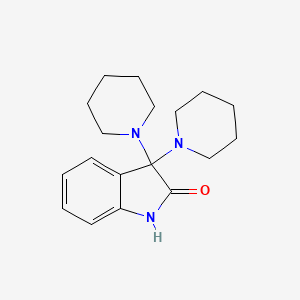

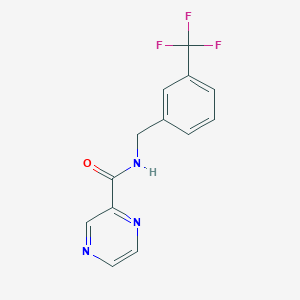


![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)
